molecular formula C₁₄H₁₉NO B1144973 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol CAS No. 150749-30-7

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol

Cat. No.: B1144973
CAS No.: 150749-30-7
M. Wt: 217.31
InChI Key:
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Description

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is an organic compound belonging to the class of quinolines. It is characterized by its molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol can be synthesized through a series of organic reactions. One common method involves the reaction of quinoline derivatives with ethylating agents under controlled conditions . The synthesis typically requires the use of catalysts and specific reaction temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and automation to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Scientific Research Applications

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol exerts its effects involves interactions with molecular targets and pathways within cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biochemical outcomes. The exact pathways and targets are still under investigation, but its ability to modify biological macromolecules is well-documented .

Comparison with Similar Compounds

  • 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol
  • 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide

Comparison: this compound stands out due to its unique combination of ethyl and trimethyl groups, which confer specific chemical properties and reactivity. Compared to its analogs, it offers distinct advantages in terms of stability and versatility in synthetic applications.

Properties

IUPAC Name

1-ethyl-2,2,4-trimethylquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4/h6-9,16H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYCFJXQNBJTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

200 g N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide was suspended in a mixture of 1 l water and 500 ml chloroform. 20% sodium acetate solution was added to this suspension until the pH value reached ca. 5. The organic phase was washed with water, dried over sodium sulfate and evaporated to dryness in a rotary evaporator. A light-brown oil was obtained in this manner. Since the released base decomposes very rapidly, only the required amount of base for the further process was released from the hydrobromide.
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200 g
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Synthesis routes and methods II

Procedure details

The compound 1-ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (5.72 g) from Example 2 was added to a mixture of concentrated hydrobromic acid (13 mL) and glacial acetic acid (13 mL). After the mixture was stirred at reflux for 6 hours, it was cooled with ice and neutralized with 10 N aqueous sodium hydroxide to pH 7. The mixture was then extracted with chloroform (3×50 ml) and dried over anhydrous sodium sulfate, then filtered and evaporated to give a sticky green oil as the crude product (6.02 g), which was used without further purification. The structure of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is given below;
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5.72 g
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13 mL
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13 mL
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